molecular formula C17H16O3 B1295729 4-(4-Benzylphenyl)-4-oxobutanoic acid CAS No. 63471-85-2

4-(4-Benzylphenyl)-4-oxobutanoic acid

Cat. No.: B1295729
CAS No.: 63471-85-2
M. Wt: 268.31 g/mol
InChI Key: MGWNKUFPLYQEQS-UHFFFAOYSA-N
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Description

4-(4-Benzylphenyl)-4-oxobutanoic acid is an organic compound characterized by a benzyl group attached to a phenyl ring, which is further connected to a butanoic acid chain with a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Benzylphenyl)-4-oxobutanoic acid typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of benzene with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride to form 4-benzylbenzene.

    Oxidation: The benzyl group is then oxidized to introduce a carboxylic acid functionality, forming 4-(4-benzylphenyl)butanoic acid.

    Ketone Formation:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, to form corresponding carboxylic acids.

    Reduction: Reduction of the ketone group can yield secondary alcohols.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).

Major Products:

    Oxidation: 4-(4-Benzylphenyl)butanoic acid.

    Reduction: 4-(4-Benzylphenyl)-4-hydroxybutanoic acid.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(4-Benzylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Benzylphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The ketone group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzyl and phenyl groups can interact with hydrophobic pockets in proteins, influencing their function.

Comparison with Similar Compounds

    4-Benzylbenzoic acid: Similar structure but lacks the ketone group.

    4-(4-Methylphenyl)-4-oxobutanoic acid: Similar structure with a methyl group instead of a benzyl group.

    4-(4-Phenylphenyl)-4-oxobutanoic acid: Similar structure with a phenyl group instead of a benzyl group.

Uniqueness: 4-(4-Benzylphenyl)-4-oxobutanoic acid is unique due to the presence of both a benzyl group and a ketone group, which confer distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-benzylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c18-16(10-11-17(19)20)15-8-6-14(7-9-15)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGWNKUFPLYQEQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70293144
Record name 4-(4-Benzylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63471-85-2
Record name NSC87379
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87379
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(4-Benzylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70293144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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